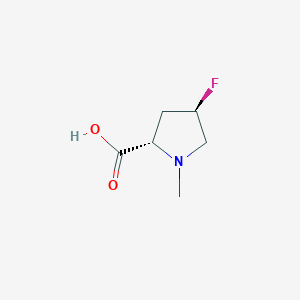

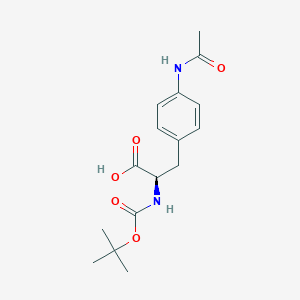

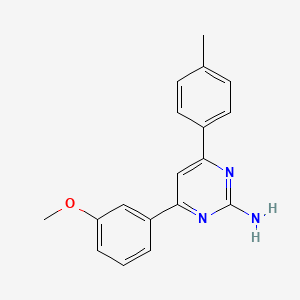

![molecular formula C7H7N3O B6329777 6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95% CAS No. 1096666-02-2](/img/structure/B6329777.png)

6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Imidazo [1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo [1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo [1,5-a]pyridine from readily available starting materials .

Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Chemical Reactions Analysis

Imidazo [1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo [1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo [1,5-a]pyridine from readily available starting materials .

Physical And Chemical Properties Analysis

The required building block of imidazopyridine was synthesized from commercially available 5,5-diaminopyridine-3-ol . All the synthesized analogues were characterized using NMR, Mass analysis .

Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

6-Methoxy-1H-imidazo[4,5-c]pyridine and its derivatives are explored for their potential as pharmacophores in drug design due to their structural similarity to purines. The compound's versatility allows for the synthesis of various derivatives that can be utilized in medicinal chemistry. For instance, the reaction of 5-amino-1H-imidazoles with certain reagents provides a set of imidazo[4,5-b]pyridines (1-desazapurines), showcasing their potential as potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Optical and Electrochemical Properties

The optical and electrochemical properties of methoxylated imidazo[4,5-c]pyridine derivatives have been a subject of interest, particularly in the study of their photophysical properties. These properties are influenced by chemical structure modifications, allowing for the tuning of the Stokes shift and emission quantum yield. This adaptability makes these compounds valuable in various applications, including materials science and luminescent materials development (Volpi et al., 2021).

Therapeutic Agent Development

The imidazo[4,5-c]pyridine scaffold is investigated for its broad range of applications in developing therapeutic agents. It demonstrates activity across various domains, including anticancer, antimicrobial, and antiviral activities, making it a significant target for novel therapeutic agent synthesis. This research underlines the scaffold's versatility and its potential in constructing drug-like chemical libraries for biological screening in search of new therapeutic agents (Deep et al., 2016).

Photophysics and Intramolecular Processes

Studies into the photophysical characteristics of 6-methoxy-1H-imidazo[4,5-c]pyridine analogs have provided insights into intramolecular processes such as charge transfer and proton transfer in excited states. These studies contribute to understanding the electronic structures of these compounds and their potential applications in fluorescence and materials science (Behera et al., 2015).

Corrosion Inhibition

Research has also focused on the application of imidazo[4,5-c]pyridine derivatives as corrosion inhibitors for metals. Their effectiveness in protecting metals against corrosion, alongside their potential for application in industrial settings, underscores the compound's utility beyond medicinal chemistry into materials science and engineering (Saady et al., 2021).

Mecanismo De Acción

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Safety and Hazards

Propiedades

IUPAC Name |

6-methoxy-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCBSGMLZJGPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

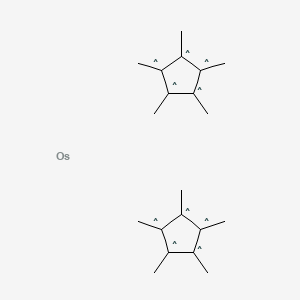

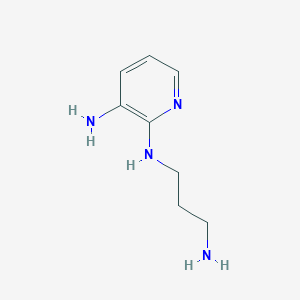

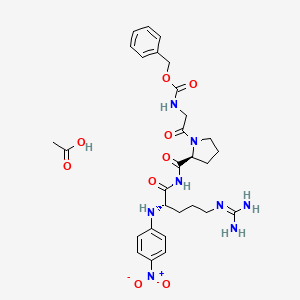

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)